molecular formula C10H6Cl2N2O B1354812 3-Chloro-6-(4-chlorophenoxy)pyridazine CAS No. 69025-13-4

3-Chloro-6-(4-chlorophenoxy)pyridazine

Cat. No. B1354812
CAS RN: 69025-13-4
M. Wt: 241.07 g/mol
InChI Key: BNBHIQSRSKWRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(4-chlorophenoxy)pyridazine is a heteroaromatic compound with the molecular formula C10H6Cl2N2O . It has an average mass of 241.073 Da and a monoisotopic mass of 239.985718 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(4-chlorophenoxy)pyridazine consists of a pyridazine ring substituted with a chloro group at the 3-position and a chlorophenoxy group at the 6-position . The InChI code for this compound is 1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-6-5-9(12)13-14-10/h1-6H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-6-(4-chlorophenoxy)pyridazine are not available, pyridazine derivatives have been known to undergo various chemical reactions. For instance, 3-Chloro-6-phenylpyridazine has been investigated by cyclic voltammetry and preparative scale electrolysis .


Physical And Chemical Properties Analysis

3-Chloro-6-(4-chlorophenoxy)pyridazine is a white to yellow solid with a melting point of 124-128°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Triazole Pyridazine Derivatives : Pyridazine derivatives, including those related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, are noted for significant biological properties like anti-tumor and anti-inflammatory activities. These compounds have been synthesized and characterized, with their structures confirmed through various spectral studies and X-ray diffraction techniques. Their theoretical and experimental properties, including molecular interactions and packing strength, have been explored (Sallam et al., 2021).

Chemical Reactivity and Compound Formation

  • Intramolecular Cycloaddition : Studies have shown that heating 3-chloro-6-(2-allylphenoxy) pyridazine can lead to novel intramolecular cycloaddition reactions. This process is significant in the formation of various chemical structures and demonstrates the reactivity and versatility of pyridazine derivatives (Jojima, Takeshiba, & Konotsune, 1972).

Pharmacological Investigations

  • Pharmacological Properties : Some pyridazines substituted in the 3- and 6-position, including compounds related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, have been explored for pharmacological properties. Notably, certain dialkoxy-pyridazines exhibit anticonvulsive properties, while others are similar to blood pressure-lowering drugs (Druey et al., 1954).

Surface Protection and Corrosion Inhibition

  • Surface Protection in Mild Steel : Some pyridazine derivatives, including 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, have been tested for their potential in protecting mild steel surfaces and inhibiting corrosion. Theoretical and experimental studies indicate these compounds' effectiveness in forming protective films on steel surfaces (Olasunkanmi et al., 2018).

Agricultural Applications

  • Herbicidal Activity : Research on pyridazyl ethers, closely related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, has demonstrated significant herbicidal activity. Some compounds were notably effective in pre-emergence tests against radish and millet, highlighting their potential in agricultural applications (Tamura & Jojima, 1963).

Antioxidant Activity

  • Antioxidant Properties : Pyridazine nuclei, including 6-chloro-3-[(4-methylphenoxy) methyl] [1,2,4] triazolo[4,3-b]pyridazine, have been explored for their antioxidant properties. These studies involve structural analysis, theoretical calculations, and molecular docking studies to understand their chemical reactivity and potential benefits (Sallam et al., 2021).

Safety and Hazards

The safety information for 3-Chloro-6-(4-chlorophenoxy)pyridazine indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

3-chloro-6-(4-chlorophenoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-6-5-9(12)13-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBHIQSRSKWRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444423
Record name 3-chloro-6-(4-chlorophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-chlorophenoxy)pyridazine

CAS RN

69025-13-4
Record name 3-chloro-6-(4-chlorophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 14.9 g 3,6-dichloro-pyridazine, 10.45 g 4-chlorophenol and 13.8 g potassium carbonate is maintained for half an hour at 160° C., and then poured into an aqueous dilute sodium hydroxide solution. The precipitate which appears in isolated and recrystallised from an aromatic solvent. There is thus obtained, at 70% yield, 3-chloro-6-(4-chlorophenoxy)-pyridazine which melts at 119° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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